molecular formula C7H10N2O2S B2560360 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile CAS No. 2375274-80-7

7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile

Cat. No.: B2560360
CAS No.: 2375274-80-7
M. Wt: 186.23
InChI Key: AIZDYQXWHQMMSX-UHFFFAOYSA-N
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Description

7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile is a high-value chemical building block designed for pharmaceutical research and discovery. This compound features the 7-thia-1-azabicyclo[3.2.1]octane 7,7-dioxide core, a scaffold recognized for its significance in medicinal chemistry as a constrained heterocycle that can impart improved metabolic stability and binding affinity to drug candidates . The carbonitrile functional group at the 5-position offers a versatile handle for further synthetic elaboration, enabling researchers to access a diverse array of derivatives through reactions such as hydrolysis to carboxylic acids, reduction to amines, or cyclization into novel heterocyclic systems . As part of the azabicyclo[3.2.1]octane family, this scaffold is actively investigated as a key synthetic intermediate in the total synthesis of complex molecules and presents unique challenges and opportunities for the development of new synthetic methodologies . This product is intended for research and development applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-4-7-2-1-3-9(5-7)12(10,11)6-7/h1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZDYQXWHQMMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)S(=O)(=O)C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide or other suitable nucleophiles.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce sulfones, while reduction can yield amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

The following analysis compares 7,7-Dioxo-7λ⁶-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile with pharmacopeial bicyclic compounds, focusing on structural, physicochemical, and functional differences.

Structural Comparison
Feature Target Compound Similar Compounds (e.g., Cephalosporins)
Bicyclic System Bicyclo[3.2.1]octane Bicyclo[4.2.0]octene (e.g., cephalosporins, –3, 5)
Sulfur Oxidation State Sulfone (7,7-dioxo) Thioether (e.g., 5-thia in cephalosporins, –3)
Key Substituents 5-Carbonitrile Varied: tetrazole, thiadiazole, pivalamido, or methoxyimino groups (–3, 5)
Functional Groups Nitrile (electron-withdrawing), sulfone (stable) Amide, carboxylic acid, and heterocyclic side chains (–3, 5)

Implications :

  • The sulfone group improves oxidative stability compared to thioethers in cephalosporins, which are prone to enzymatic degradation .
  • The nitrile may act as a hydrogen bond acceptor, influencing solubility and target affinity.
Physicochemical Properties
Property Target Compound Cephalosporin Analogs (–3, 5)
Molecular Weight Not explicitly reported 450–600 g/mol (e.g., C19H17N5O7S3•HCl: 560.02, )
Polarity High (sulfone, nitrile) Moderate (carboxylic acid, amide)
Stability High (sulfone resists nucleophilic attack) Lower (thioether susceptible to β-lactamases)

Key Observations :

  • The sulfone group in the target compound likely reduces susceptibility to enzymatic hydrolysis, a common resistance mechanism in β-lactam antibiotics .
  • The nitrile’s electron-withdrawing nature may decrease basicity of the bicyclic nitrogen, affecting protonation states under physiological conditions.
Pharmacological Activity
  • Cephalosporins (–3, 5): Broad-spectrum antibiotics targeting penicillin-binding proteins (PBPs). Their activity depends on β-lactam ring integrity and side-chain modifications.
  • Target Compound: The absence of a β-lactam ring suggests a different mechanism of action. The sulfone and nitrile groups may enable interactions with non-classical targets, such as enzymes requiring nucleophilic cofactors.
Stability and Degradation
  • Thermal/Oxidative Stability : Sulfones are thermally stable, reducing degradation risks during storage.
  • Hydrolytic Stability : The bicyclo[3.2.1] system’s strain and sulfone’s electron-withdrawing effects may slow hydrolysis compared to β-lactams.

Biological Activity

7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile is a bicyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure. Its biological activity is primarily linked to its ability to interact with various molecular targets in biological systems, which may lead to enzyme inhibition or receptor modulation. This article explores the compound's synthesis, biological activity, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by a bicyclic framework that includes dioxo and carbonitrile functional groups, contributing to its chemical reactivity. The structural formula can be represented as follows:

  • IUPAC Name : (1R,5R)-7-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile 7,7-dioxide
  • CAS Number : 2375274-80-7

Synthesis

The synthesis of 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile typically involves several steps, including oxidation and reduction reactions using common reagents such as potassium permanganate and lithium aluminum hydride. The following table summarizes key synthetic methods:

StepReaction TypeReagents Used
1OxidationPotassium permanganate
2ReductionLithium aluminum hydride
3SubstitutionVarious nucleophiles/electrophiles

The biological activity of this compound is still under investigation, but preliminary studies suggest it may exhibit properties such as:

  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Ability to modulate receptor activity, influencing various physiological responses.

These activities are crucial for understanding how the compound can be utilized in pharmacology.

Interaction Studies

Interaction studies are essential for elucidating the mechanisms by which 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile interacts with biological molecules. Techniques employed include:

  • Molecular Docking : To predict binding affinities and orientations.
  • Kinetic Assays : To measure the rate of enzyme reactions in the presence of the compound.

Case Studies

Recent research has highlighted the potential applications of this compound in drug development:

  • Antimicrobial Activity : A study demonstrated that derivatives of bicyclic compounds similar to 7,7-Dioxo showed significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Preliminary data suggest that the compound may inhibit tumor cell proliferation in vitro, indicating potential as an anticancer agent.

Comparative Analysis

To provide context regarding its biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dioneContains oxygen instead of sulfurDifferent functional group
6-Aminopenicillanic AcidSimilar bicyclic core but with an amino groupKnown antibiotic properties
3-Hydroxy-8-azabicyclo[3.2.1]octaneHydroxyl group replaces carbonitrileDifferent biological activity

The uniqueness of 7,7-Dioxo lies in its specific combination of sulfur and nitrogen within a bicyclic framework, enhancing its potential biological effects compared to these similar compounds.

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